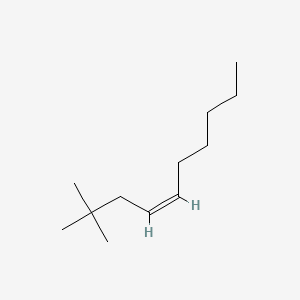

4-Decene, 2,2-dimethyl-, (Z)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Decene, 2,2-dimethyl-, (Z)- is a branched unsaturated hydrocarbon with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol. Its structure features a double bond at the 4th carbon position, a 2,2-dimethyl substitution, and a Z (cis) stereochemistry . This compound is part of the alkenes family, characterized by its hydrocarbon backbone and functional groups influencing its physical and chemical behavior. It has been identified in food matrices, such as fermented beverages and braised meats, where it contributes to flavor profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Decene, 2,2-dimethyl-, (Z)- can be achieved through various methods, including:

Alkylation of Alkenes: This involves the reaction of a suitable alkene with an alkyl halide in the presence of a strong base.

Hydroboration-Oxidation: This method involves the addition of borane to an alkene, followed by oxidation to yield the desired product.

Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a carbonyl compound into an alkene.

Industrial Production Methods

Industrial production of 4-Decene, 2,2-dimethyl-, (Z)- typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to alkenes, followed by selective dehydrogenation to form the desired product.

Chemical Reactions Analysis

Catalytic Dimerization and Oligomerization

The compound participates in transition metal-catalyzed dimerization and oligomerization reactions. Key findings include:

Zirconium-Catalyzed Reactions

-

Mechanism : Cp₂ZrCl₂/MAO systems induce dimerization via 1,2-insertion of the alkene into a Zr–H bond, followed by β-hydride elimination .

-

Product Selectivity : The presence of chlorine ligands (e.g., Cp₂ZrCl₂) enhances β-hydride elimination, favoring dimer formation over oligomers .

| Catalyst System | Temperature (°C) | Pressure (H₂) | Major Products | Yield (%) |

|---|---|---|---|---|

| Cp₂ZrCl₂/MAO | 80–110 | 1 atm | Dimers | 63 |

| Cp₂ZrMe₂/MAO | 80–110 | 1 atm | Oligomers | 86–99 |

Stereoselective Isomerization

Cobalt-based catalysts induce controlled isomerization, retaining or modifying the (Z)-configuration:

Cobalt-Mediated Isomerization

-

Mechanism : Allyl-type pathways dominate, involving reversible 1,3-hydrogen shifts without deuterium scrambling .

-

Kinetic vs. Thermodynamic Control :

| Substrate | Catalyst | Temperature (°C) | E/Z Ratio |

|---|---|---|---|

| (Z)-4-Decene | 3 | 60 | 0.5 |

| (Z)-4-Decene | 4 | 80 | 2.0 |

Hydrogenation and Functionalization

While direct hydrogenation data is limited, analogous alkenes suggest:

-

Hydrogenation : Expected to yield 2,2-dimethyldecane under H₂/Pd or Ni catalysis.

-

Epoxidation : The electron-rich double bond likely reacts with peracids (e.g., mCPBA) to form stereospecific epoxides.

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from linear alkenes due to steric hindrance and branching:

| Property | 4-Decene, 2,2-dimethyl-, (Z)- | 1-Decene |

|---|---|---|

| Boiling Point | ~230°C | 170°C |

| Dimerization Rate | Moderate | High |

| Isomerization Barrier | Elevated (steric effects) | Lower |

Scientific Research Applications

4-Decene, 2,2-dimethyl-, (Z)- has various applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Used in the production of specialty chemicals, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 4-Decene, 2,2-dimethyl-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, including addition and substitution reactions, which can alter its biological activity. The pathways involved in these reactions often include the formation of reactive intermediates such as carbocations and radicals.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 4-Decene, 2,2-dimethyl-, (Z)- with structurally or functionally related compounds:

Key Observations

Isomerism and Stereochemistry :

- The Z isomer of 4-Decene, 2,2-dimethyl- exhibits cis geometry, influencing its volatility and interaction with olfactory receptors in food matrices. In contrast, the (E)-isomer (e.g., 4-Decene, 2,2-dimethyl-, (E)- ) was detected at lower concentrations (0.26%) in braised chicken, suggesting stereochemistry impacts bioavailability or degradation pathways .

- The triple bond in 4-Decen-6-yne, (Z)- reduces molecular weight and increases reactivity compared to the double-bonded analogues .

Substituent Effects :

- Methyl group positions (e.g., 2,2-dimethyl vs. 3-methyl or 4-methyl) alter steric hindrance and boiling points. For example, 2,2-dimethyl substitution in the target compound may enhance thermal stability compared to 3-methyl derivatives .

Functional Role in Matrices: 4-Decene, 2,2-dimethyl-, (Z)- is associated with flavor in fermented beverages, whereas limonene (a cyclic analogue) contributes citrus notes in meats. This highlights how branching and cyclization affect sensory properties .

Biological Activity

4-Decene, 2,2-dimethyl-, (Z)- is an organic compound classified as an alkene, characterized by its carbon-carbon double bond and a molecular formula of C12H24. This compound has garnered attention in various fields, including chemistry and biology, due to its potential biological activities and interactions with biomolecules.

The (Z)-configuration of 4-Decene, 2,2-dimethyl- indicates that the higher priority substituents on each carbon of the double bond are on the same side. This geometric configuration significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of 4-Decene, 2,2-dimethyl-, (Z)- has indicated several potential mechanisms through which it may exert effects on biological systems. These include:

- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress in cells.

- Enzyme Interactions : Preliminary studies suggest that this compound may interact with various enzymes, potentially influencing metabolic pathways.

- Antimicrobial Properties : There is emerging evidence indicating that 4-Decene, 2,2-dimethyl-, (Z)- may exhibit antimicrobial activity against certain bacterial strains.

Antioxidant Activity

A study examined the hydroxyl radical scavenging ability of various compounds including 4-Decene, 2,2-dimethyl-, (Z)-. The results indicated a measurable antioxidant capacity when tested in vitro. The specific absorption values at different concentrations were recorded, demonstrating its potential utility in formulations aimed at reducing oxidative damage in biological systems .

Enzyme Interaction

Research has focused on the interaction of 4-Decene, 2,2-dimethyl-, (Z)- with enzyme systems. For instance, its effects on cytochrome P450 enzymes were analyzed to understand how it might influence drug metabolism. The findings suggested that this compound could modulate enzyme activity, which is crucial for pharmacokinetics and toxicity profiles .

Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of various alkenes, including 4-Decene, 2,2-dimethyl-, (Z)- showed promising results against specific strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined and compared to those of other similar compounds. The data indicated that while not the most potent compound tested, it still exhibited significant antimicrobial effects .

Data Table: Biological Activities of 4-Decene, 2,2-dimethyl-, (Z)-

| Biological Activity | Method | Findings |

|---|---|---|

| Antioxidant Activity | Hydroxyl Radical Scavenging | Effective at reducing oxidative stress |

| Enzyme Interaction | Cytochrome P450 Assay | Modulates enzyme activity |

| Antimicrobial Activity | MIC Testing | Significant activity against specific bacteria |

The biological activity of 4-Decene, 2,2-dimethyl-, (Z)- can be attributed to its chemical structure and reactivity. The presence of the double bond allows for various chemical transformations that can lead to the formation of reactive intermediates such as radicals or carbocations. These intermediates may interact with cellular components such as proteins and nucleic acids, leading to alterations in cellular function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for obtaining (Z)-4-Decene, 2,2-dimethyl- with high stereoselectivity?

Methodological Answer: Stereoselective synthesis of (Z)-alkenes can be achieved via Wittig reactions using stabilized ylides or transition-metal-catalyzed cross-couplings. For example, zirconium-mediated coupling under low temperatures (0–5°C) promotes syn-addition pathways, enhancing (Z)-selectivity . Post-reaction purification using silver nitrate-impregnated silica gel chromatography effectively isolates geometric isomers, as demonstrated in analogous diene systems .

Q. How can spectroscopic techniques confirm the (Z)-configuration of 4-Decene, 2,2-dimethyl-?

Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing (Z)- and (E)-isomers. Irradiation of allylic protons in the (Z)-isomer shows NOE correlations with both methyl groups on the double bond. Gas chromatography coupled with mass spectrometry (GC-MS) can further validate purity, referencing fragmentation patterns of similar alkenes (e.g., m/z 164 base peak for C₁₂H₂₀ isomers) .

Q. What databases provide reliable thermodynamic properties (e.g., vaporization enthalpy) for this compound?

Methodological Answer: The NIST Chemistry WebBook compiles experimentally validated thermodynamic data, such as ΔvapH°, using methods like static vapor pressure measurements. For 4-Decene derivatives, extrapolation from homologous compounds (e.g., 2-Pentene, 4-methyl-, (Z)-) is recommended, with adjustments for chain length and branching . Cross-referencing with SciFinder ensures data robustness .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental and computational ¹³C NMR chemical shifts?

Methodological Answer: Discrepancies often arise from solvent effects or conformational averaging. Conduct multi-solvent NMR analyses (e.g., CDCl₃, DMSO-d₆) to assess solvent-induced shifts . Validate computational models (e.g., DFT/B3LYP/6-311++G(d,p)) with implicit solvent corrections, as applied in benzodiazepine crystal studies .

Q. What computational approaches predict the reactivity of (Z)-4-Decene, 2,2-dimethyl- in Diels-Alder reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model transition states and regioselectivity. For example, Fukui indices identify electron-rich regions of the diene, while distortion/interaction analysis quantifies steric effects from the 2,2-dimethyl substituents . Benchmark against experimental cycloaddition rates of structurally similar alkenes .

Q. What strategies isolate (Z)-4-Decene, 2,2-dimethyl- from mixtures containing (E)-isomers?

Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves geometric isomers. Silver-ion chromatography exploits differential π-complexation strengths, a method validated for C₁₂ alkenes . Confirm purity via GC-MS and NOE NMR .

Q. How to design kinetic studies assessing the thermal stability of (Z)-4-Decene, 2,2-dimethyl-?

Methodological Answer: Use thermogravimetric analysis (TGA) under inert atmospheres to monitor decomposition onset temperatures. Compare with NIST-derived vaporization enthalpies (ΔvapH° ≈ 7.05 kcal/mol for analogous alkenes) to infer stability . Accelerated aging studies at elevated temperatures (e.g., 50–100°C) can model long-term storage conditions .

Q. Methodological Considerations

Q. What experimental controls are essential for reproducibility in synthesis?

Methodological Answer: Strict temperature control (±1°C) during coupling reactions minimizes side-product formation. Use internal standards (e.g., deuterated solvents) in NMR to ensure signal consistency. Document solvent batch variability (e.g., peroxide-free THF) to mitigate oxidation artifacts .

Q. How to resolve conflicting IR spectral data for carbonyl byproducts?

Methodological Answer: Combine attenuated total reflectance (ATR)-FTIR with computational vibrational frequency calculations (e.g., DFT). Assign peaks by comparing experimental and theoretical wavenumbers for candidate structures, adjusting for anharmonicity .

Properties

Molecular Formula |

C12H24 |

|---|---|

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(Z)-2,2-dimethyldec-4-ene |

InChI |

InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h9-10H,5-8,11H2,1-4H3/b10-9- |

InChI Key |

HQDWNPKZYKUYFJ-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCC/C=C\CC(C)(C)C |

Canonical SMILES |

CCCCCC=CCC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.